5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride
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Overview
Description
5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, nitro, and sulfonyl fluoride groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Chlorination: The initial step involves the nitration of a benzene ring followed by chlorination to introduce the chloro and nitro groups.
Propylation: The next step involves the attachment of a propyl group to the nitrophenoxy moiety.
Ureido Formation: The propylated intermediate is then reacted with urea to form the ureido group.
Sulfonyl Fluoride Introduction: Finally, the sulfonyl fluoride group is introduced through a reaction with a sulfonyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ureido and propyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro or nitro groups.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Scientific Research Applications
5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- **5-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl chloride
- **5-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl bromide
Uniqueness
5-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride stands out due to its sulfonyl fluoride group, which imparts unique reactivity and stability compared to its chloride and bromide counterparts. This makes it particularly valuable in applications requiring specific chemical properties and reactivity.
Properties
CAS No. |
25313-28-4 |
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Molecular Formula |
C17H17ClFN3O6S |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
5-[3-(2-chloro-4-nitrophenoxy)propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C17H17ClFN3O6S/c1-11-3-4-12(9-16(11)29(19,26)27)21-17(23)20-7-2-8-28-15-6-5-13(22(24)25)10-14(15)18/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23) |
InChI Key |
WJCVEOMVRQZSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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